molecular formula C9H15ClN2O2 B1459233 (3,5-Dimethoxybenzyl)hydrazine hydrochloride CAS No. 1351648-68-4

(3,5-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B1459233
CAS No.: 1351648-68-4
M. Wt: 218.68 g/mol
InChI Key: HUHNCLJHLKBZCP-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2O2·HCl. It is a derivative of hydrazine, featuring a benzyl group substituted with two methoxy groups at the 3 and 5 positions.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNCLJHLKBZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .

Scientific Research Applications

(3,5-Dimethoxybenzyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups may also contribute to its activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylbenzyl)hydrazine hydrochloride: Similar in structure but with methyl groups instead of methoxy groups.

    (3,4-Dimethoxybenzyl)hydrazine hydrochloride: Similar but with methoxy groups at the 3 and 4 positions.

    (4-Methoxybenzyl)hydrazine hydrochloride: Contains a single methoxy group at the 4 position

Uniqueness

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions can enhance its solubility and potentially its ability to interact with biological targets .

Biological Activity

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2·HCl, featuring a hydrazine moiety attached to a benzyl group with two methoxy substituents at the 3 and 5 positions. This unique substitution pattern may influence its biological activity and reactivity.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various pathogens, including:

  • Bacteria : It exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.
  • Fungi : Preliminary tests suggest potential antifungal activity as well.

Case Study : A study demonstrated that derivatives of hydrazines, including this compound, displayed significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could inhibit bacterial growth at relatively low concentrations .

2. Anticancer Properties

Research indicates that the hydrazine moiety is crucial for anticancer activity. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Findings : Some derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to form covalent bonds with biomolecules, potentially inhibiting specific enzymes or disrupting cellular processes. The methoxy groups may enhance solubility and stability, facilitating better interaction with biological targets.

Comparative Analysis

To understand the relative potency of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
(3,5-Dimethoxybenzyl)hydrazine HClModerateHighMIC: 32 µg/mL
(2,4-Dimethoxybenzyl)hydrazine HClLowModerateMIC: 64 µg/mL
(3,4-Dimethoxybenzyl)hydrazine HClModerateHighMIC: 16 µg/mL

This table illustrates that this compound possesses competitive antimicrobial and anticancer activities compared to its analogs.

Research Findings

Recent studies have focused on synthesizing new derivatives of hydrazines to enhance their biological activities. For instance:

  • Synthesis Techniques : Mechanochemical methods have been employed for solvent-free synthesis of various hydrazone derivatives.
  • Biological Screening : Compounds synthesized through these methods have shown promising antimicrobial effects against resistant strains without significant toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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